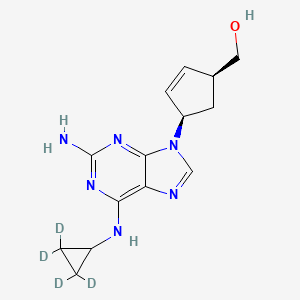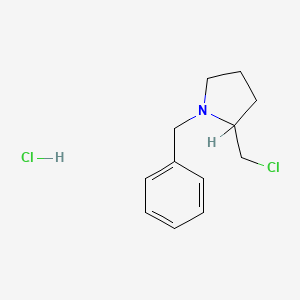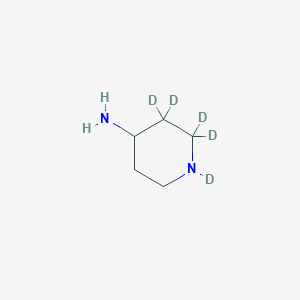
Colorant bifonctionnel Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cy5 dyes often involves the introduction of functional groups that enhance their solubility and reactivity towards biomolecules. For instance, facile syntheses of thiol-reactive Cy3 and Cy5 derivatives have been reported, yielding products with enhanced water solubility and specificity for protein labeling through a straightforward process yielding over 50% overall yield from iodoacetamide, sulfhydryl-reactive derivatives of the Cy3 and Cy5 fluorophores (Toutchkine, Hahn, & Nalbant, 2002). Additionally, the preparation of Cy5 derivatives with various 5,5′-substituents has been explored to modify the dye's hydrophilic/hydrophobic balance, which is crucial for their integration into DNA sequences for potential applications in light-harvesting devices and quantum computing (Meares et al., 2022).
Molecular Structure Analysis
The molecular structure of Cy5 dyes, including their interaction with DNA, has been extensively studied. Cy3 and Cy5 dyes attached to the 5'C end of DNA oligonucleotides have shown to exhibit significant interactions with the DNA duplex, influencing the dye's fluorescence properties and stability. These interactions include stacking between the dye and adjacent nucleobases, which can affect the dye's photophysical properties and the stability of the DNA duplex itself (Kroutil et al., 2014).
Chemical Reactions and Properties
Cy5 dyes exhibit photoswitching properties, enabling their reversible conversion between fluorescent and non-fluorescent states via thiolation with primary thiols. This property is extensively utilized in super-resolution microscopy. The photoswitching mechanism involves a complex interplay of structural transformations, influenced by the dye's interaction with thiols (Lim et al., 2020). Additionally, the photoinduced isomerization and back-isomerization of Cy5 have been characterized, revealing insights into the dye's fluorescence behavior under various conditions (Widengren & Schwille, 2000).
Physical Properties Analysis
The physical properties of Cy5 dyes, such as their solubility, fluorescence quantum yield, and stability, are crucial for their application in biological research. The synthesis of monofunctional cyanine dyes has been optimized to enhance these properties, facilitating their use in bioconjugation and bioorthogonal labeling. These modifications have led to dyes with strong near-infrared fluorescence emission, high extinction coefficients, and good quantum yields, suitable for high-sensitivity imaging applications (Shao, Weissleder, & Hilderbrand, 2008).
Chemical Properties Analysis
The chemical properties of Cy5 dyes, such as their reactivity, photostability, and fluorescence response to environmental changes, underpin their versatility in scientific research. Studies have shown that the fluorescence of Cy5 can be modulated by its molecular environment, with specific interactions at the nucleic acid termini significantly affecting dye stability and fluorescence intensity. This sequence-dependent fluorescence of Cy5 dyes on microarrays highlights the importance of understanding these properties for the design of fluorescence-based assays and imaging techniques (Agbavwe & Somoza, 2011).
Applications De Recherche Scientifique
Étude du Spectre et du Mécanisme de Luminescence
Cy5.5 et Cy7.5, qui sont les fluorescéines NIR de région 2 les plus couramment utilisées, présentent de bonnes propriétés de luminescence et des applications importantes en tant que traceurs biomédicaux {svg_1}. Des études théoriques basées sur la théorie de la fonctionnelle de la densité (DFT) ont été menées pour comprendre leurs interactions moléculaires non covalentes, leurs spectres d'absorption UV-Vis, leurs principales longueurs de liaison, leurs distributions de potentiel électrostatique, leurs orbitales moléculaires frontières (HOMO et LUMO) et leurs écarts énergétiques {svg_2}. Cette compréhension peut fournir des idées et des bases théoriques pour la modification et l'application correspondantes, ainsi que le développement de nouveaux colorants fluorescents {svg_3}.
Imagerie Biomédicale
Cy5.5 est un colorant cyanine qui émet dans le spectre du proche infrarouge, ce qui le rend idéal pour l'imagerie biologique en raison d'une fluorescence de fond minimale et d'une pénétration profonde des tissus {svg_4}. Il joue actuellement un rôle irremplaçable dans le domaine de l'imagerie biomédicale {svg_5}, en particulier dans l'imagerie de précision des tumeurs {svg_6} et l'imagerie monocellulaire de cellules spécifiques {svg_7}.
Imagerie In Vivo
Cy5.5 est largement utilisé en imagerie in vivo pour étudier les processus pathologiques, surveiller les effets thérapeutiques et suivre la distribution des biomolécules {svg_8}.
Administration Ciblée de Médicaments
La conjugaison de Cy5.5 à des agents thérapeutiques permet la visualisation de l'administration et de l'accumulation du médicament dans les tissus cibles {svg_9}. Cela a été utilisé pour l'administration ciblée de médicaments et l'imagerie de maladies telles que l'endométriose et les troubles testiculaires {svg_10}.
Applications Diagnostiques
Des sondes marquées au Cy5.5 sont utilisées dans les tests diagnostiques et l'imagerie pour détecter des biomarqueurs spécifiques associés à des maladies {svg_11}.
Cytométrie en Flux et Génomique
Cy5 est un colorant fluorescent rouge lointain brillant avec une excitation adaptée aux raies laser de 633 nm ou 647 nm et est utilisé pour l'imagerie, la cytométrie en flux et la génomique {svg_12} {svg_13}.
Ciblage Testiculaire avec des Peptides Homing des Cellules de Leydig
Une étude a identifié de nouveaux peptides homing des cellules de Leydig pour l'administration ciblée de médicaments aux testicules, utilisant Cy5.5 pour l'imagerie et la validation {svg_14}.
Imagerie des Lésions Endométriosiques
Des nanoparticules conjuguées au Cy5.5 ont été développées pour détecter les lésions endométriosiques dans un modèle murin, démontrant le potentiel du Cy5.5 dans le diagnostic clinique {svg_15}.
Ce ne sont là que quelques-unes des nombreuses applications du colorant bifonctionnel Cy5 dans la recherche scientifique. Les propriétés uniques du colorant en font un outil polyvalent dans divers domaines, de l'imagerie biomédicale à l'administration ciblée de médicaments. Cependant, il est important de noter que bien que Cy5.5 soit relativement stable, une exposition prolongée à la lumière peut entraîner un photoblanchiment, affectant les mesures quantitatives {svg_16}. Par conséquent, une manipulation et une utilisation prudentes sont nécessaires lors de la manipulation de ce colorant.
Mécanisme D'action
Target of Action
The primary target of the Cy5-bifunctional dye is the mitochondria in cells . Mitochondria are important subcellular organelles for energy production in eukaryotic cells and play critical roles in human health and disease . The Cy5 dye has been demonstrated to be used as vectors for targeting and delivering cargoes to mitochondria in cancer cells .
Mode of Action
The Cy5-bifunctional dye interacts with its targets through a process known as Förster Resonance Energy Transfer (FRET) . This process involves the transfer of energy from a donor molecule (in this case, the Cy5 dye) to an acceptor molecule (the target molecule). The Cy5 dye is known for its fluorescence properties, which are exploited in this energy transfer process . The dye’s interaction with its target leads to changes in the fluorescence properties of the system, which can be measured and analyzed .
Biochemical Pathways
It is known that the dye’s interaction with its target can lead to changes in the fluorescence properties of the system, which can be indicative of changes in the biochemical environment .
Pharmacokinetics
It has been shown that cy5-labeled oligonucleotides can accumulate at the mitochondrial membrane due to a combination of the high mitochondrial membrane potential and the specific molecular structure of cy5 . This suggests that the dye may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of the Cy5-bifunctional dye is the delivery of the dye and its cargo to the mitochondria in cells . This can lead to changes in the fluorescence properties of the system, which can be measured and analyzed . These changes can provide valuable information about the biochemical environment and the function of the mitochondria .
Action Environment
The action of the Cy5-bifunctional dye can be influenced by various environmental factors. For instance, the fluorescence properties of the dye can depend on the properties of the medium in which it is located . Changes in the medium can lead to changes in the fluorescence properties of the dye, which can affect its ability to interact with its target and deliver its cargo . Therefore, careful consideration of the action environment is crucial for the effective use of the Cy5-bifunctional dye.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52N4O14S2/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIODCZGPVDROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52N4O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)



![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)
